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4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No.: B1315559
CAS No.: 111079-19-7
M. Wt: 286.52 g/mol
InChI Key: RPTQHLHIBGHGBF-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrimidine (B1678525) Heterocycles in Modern Chemical Research

Substituted pyrimidine heterocycles are of immense interest in modern chemical research due to their wide-ranging biological activities and clinical applications. nih.gov Pyrimidines are fundamental components of nucleic acids (uracil, thymine, and cytosine), playing a central role in the genetic code of living organisms. nih.govnumberanalytics.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. mdpi.com These include anticancer agents like 5-fluorouracil, antiviral drugs, and antibacterial compounds. researchgate.net The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. numberanalytics.commdpi.com Fused pyrimidine systems, such as purines and pteridines, are also well-established as potent antibacterial, anticancer, antifungal, and anti-inflammatory agents. researchgate.net The ability to introduce various substituents onto the pyrimidine core has led to the discovery of compounds with a broad spectrum of pharmacological activities, including but not limited to, kinase inhibitors, anti-HIV agents, and treatments for neurodegenerative diseases. mdpi.comresearchgate.net

Overview of Research Trajectories for Halogenated and Thioether-Substituted Pyrimidine Derivatives

The introduction of halogens and thioether groups to the pyrimidine ring significantly modulates its chemical reactivity and biological activity. Halogen substituents can dramatically alter the electronic properties of the pyrimidine nucleus, enhancing its biological efficacy and expanding its synthetic utility. mdpi.com For instance, halogenated pyrimidines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemshuttle.comontosight.ai The reactivity of the halogen atoms, particularly their susceptibility to nucleophilic substitution, makes them valuable handles for further molecular elaboration. rsc.org

Similarly, thioether-substituted pyrimidines have demonstrated significant biological potential. nih.gov The methylthio group, as seen in 4-Chloro-5-iodo-2-(methylthio)pyrimidine, can be oxidized to sulfoxides or sulfones, or be displaced in nucleophilic substitution reactions, offering additional avenues for synthetic modification. rsc.org Research into thio-analogs of pyrimidine bases has led to the development of compounds with antiviral, antithyroid, and antitumor activities. nih.gov The combination of halogens and a thioether group on the same pyrimidine scaffold, as in the title compound, creates a highly functionalized and reactive molecule that can be exploited in the synthesis of complex molecular architectures. Recent studies have explored 2-arylthio-5-iodo pyrimidine derivatives as non-nucleoside inhibitors of the hepatitis B virus (HBV) polymerase, highlighting the therapeutic potential of this substitution pattern. nih.gov

Scope and Academic Relevance of Studies on this compound

This compound, with its distinct combination of reactive sites, serves primarily as a key building block in the synthesis of more complex, biologically active molecules. Its academic relevance stems from the strategic utility of its functional groups in various chemical transformations. The chlorine and iodine atoms are susceptible to nucleophilic substitution and can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The methylthio group can also be a site for further chemical modification.

This compound is particularly valuable in the development of kinase inhibitors, which are crucial for targeted cancer therapies. It has also been investigated for its potential in creating novel antiviral agents. While comprehensive studies focusing exclusively on this compound are not abundant, its frequent appearance in the patent literature and synthetic methodology reports underscores its importance as a versatile intermediate in medicinal chemistry. The development of this compound is part of a broader historical trend in halogenated pyrimidine research that gained momentum in the latter half of the 20th century.

Chemical Properties and Synthesis of this compound

The utility of this compound in synthetic chemistry is largely dictated by its chemical properties and the methods available for its preparation.

Physical and Chemical Properties

Below is a table summarizing the key physical and chemical properties of this compound.

PropertyValue
CAS Number 111079-19-7
Molecular Formula C₅H₄ClIN₂S
Molecular Weight 286.52 g/mol
Appearance White, crystalline solid
Melting Point 63 °C
Solubility Low solubility in water; soluble in organic solvents like acetone (B3395972) and toluene. chemshuttle.com

Data sourced from multiple chemical suppliers and databases. biosynth.comenovationchem.com

Synthesis

The synthesis of this compound typically involves the halogenation of a pyrimidine precursor. A common synthetic route starts with 4-chloro-2-(methylthio)pyrimidine, which is then iodinated. This reaction is often carried out using iodine in the presence of a suitable oxidizing agent. The reaction conditions frequently necessitate a solvent such as dimethylformamide (DMF) and a base like sodium bicarbonate to facilitate the halogenation process.

Chemical Reactivity and Applications of this compound

The reactivity of this compound is characterized by the distinct functionalities present on the pyrimidine ring.

Key Chemical Reactions

This compound undergoes several important types of chemical reactions:

Nucleophilic Substitution: Both the chlorine and iodine atoms can be displaced by various nucleophiles, leading to the formation of a diverse range of substituted pyrimidines.

Oxidation and Reduction: The methylthio group is susceptible to oxidation, which can form sulfoxides or sulfones.

Coupling Reactions: The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Applications in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. It serves as a foundational scaffold for constructing:

Kinase Inhibitors: This compound is a valuable building block for synthesizing inhibitors of specific kinases, which are enzymes involved in cellular signaling pathways. These inhibitors are critical in the development of targeted cancer therapies.

Antiviral Agents: Researchers have explored the use of this compound in the synthesis of molecules aimed at inhibiting viral replication by interacting with viral enzymes.

Other Bioactive Molecules: Its reactive nature allows for its incorporation into a wide variety of heterocyclic compounds for applications in medicinal chemistry and agrochemicals. chemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClIN2S B1315559 4-Chloro-5-iodo-2-(methylthio)pyrimidine CAS No. 111079-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQHLHIBGHGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545574
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-19-7
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-(methylthio)pyrimidine
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Chemical Reactivity and Derivatization of 4 Chloro 5 Iodo 2 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine (B1678525) Nuclei

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2, C4, and C6 positions, which are electronically activated by the two ring nitrogen atoms. stackexchange.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of halogen atoms at these activated positions provides excellent leaving groups for the substitution reaction.

In 4-Chloro-5-iodo-2-(methylthio)pyrimidine, the two halogen atoms exhibit significant differences in their susceptibility to SNAr. The chlorine atom is located at the C4 position, an electronically activated site, while the iodine atom is at the C5 position, which is not directly activated by the ring nitrogens for nucleophilic attack. stackexchange.com

The general order of reactivity for halogens in SNAr reactions is often F > Cl > Br > I, reflecting the electronegativity and ability to stabilize the intermediate through inductive effects. However, the position on the pyrimidine ring is the dominant factor in this case. Nucleophilic attack is strongly favored at the C4 position due to the ability of the adjacent and para nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com The C5 position lacks this stabilization, rendering the C-I bond significantly less reactive towards SNAr. Therefore, the C4-chloro group is the primary site for nucleophilic displacement under typical SNAr conditions.

FeatureC4-Chloro SubstituentC5-Iodo Substituent
Position on Pyrimidine Ring C4 (Activated)C5 (Non-activated)
Electronic Activation Strongly activated by two ring nitrogen atoms for nucleophilic attack.Lacks direct resonance stabilization for the SNAr intermediate.
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Transition Metal-Catalyzed Cross-Coupling
Relative Reactivity in SNAr HighVery Low

The marked difference in reactivity between the C4-chloro and C5-iodo groups allows for selective and sequential functionalization of the pyrimidine core. This chemo-selectivity is a powerful tool for building molecular complexity. A typical strategy involves an initial SNAr reaction to displace the highly reactive C4-chloro group with a chosen nucleophile (e.g., amines, alcohols, thiols). mdpi.com This reaction can be carried out under relatively mild conditions, leaving the C5-iodo and C2-methylthio groups untouched.

The resulting 4-substituted-5-iodo-2-(methylthio)pyrimidine can then undergo a second, mechanistically distinct reaction, such as a transition metal-catalyzed cross-coupling at the C5-iodo position. This stepwise approach provides a controlled route to di- or tri-substituted pyrimidines that would be difficult to access through other methods.

StepReaction TypeTarget SiteReagents/ConditionsResulting Intermediate
1 Nucleophilic Aromatic Substitution (SNAr)C4-ClNucleophile (e.g., R-NH2, R-OH) in a suitable solvent.4-Substituted-5-iodo-2-(methylthio)pyrimidine
2 Transition Metal-Catalyzed Cross-CouplingC5-IOrganometallic reagent (e.g., R'-B(OH)2), Pd catalyst, base.4,5-Disubstituted-2-(methylthio)pyrimidine

Transformations of the Methylthio Group

The 2-(methylthio) group (-SCH3) is another key functional handle on the molecule. While generally stable, it can undergo specific transformations, including oxidation of the sulfur atom and, under certain conditions, displacement of the entire group.

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether into a methylsulfinyl (sulfoxide) group, while stronger oxidizing agents can lead to the formation of a methylsulfonyl (sulfone) group.

These oxidative modifications have significant electronic consequences. The sulfoxide (B87167) and, particularly, the sulfone groups are potent electron-withdrawing groups. Their introduction at the C2 position further deactivates the pyrimidine ring towards electrophilic attack and can increase the reactivity of the C4 and C6 positions towards nucleophilic attack. This modulation of the ring's electronic properties can be used strategically in multi-step syntheses. escholarship.org

TransformationProduct GroupTypical ReagentsElectronic Effect
Thioether to Sulfoxide Methylsulfinyl (-SOCH3)m-CPBA (1 equiv.), H2O2Moderately electron-withdrawing
Thioether to Sulfone Methylsulfonyl (-SO2CH3)m-CPBA (2+ equiv.), Oxone®Strongly electron-withdrawing

Although the methylthio group is a less common leaving group than halogens, its displacement by certain nucleophiles has been reported for related pyrimidine systems. rsc.org The lability of the methylthio group can be enhanced by the presence of strong electron-withdrawing groups on the pyrimidine ring. For instance, in related 4-chloro-2-methylthiopyrimidine (B146335) derivatives, the methylthio group has been shown to be displaced by strong nucleophiles like the cyanide ion in polar aprotic solvents. rsc.org This reactivity provides an alternative pathway for functionalization at the C2 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. rsc.org

In this molecule, both the C-I and C-Cl bonds can participate in cross-coupling reactions. However, there is a well-established reactivity trend where the C-I bond undergoes oxidative addition to the metal catalyst much more readily than the C-Cl bond. This differential reactivity allows for highly selective coupling reactions at the C5 position.

A wide array of cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C5 position, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Following the selective functionalization of the C5-iodo position, the less reactive C4-chloro group can then be targeted for a second cross-coupling reaction under more forcing conditions, providing a powerful strategy for controlled, site-specific elaboration of the pyrimidine scaffold.

Coupling ReactionCoupling PartnerBond FormedPrimary Reactive Site
Suzuki-Miyaura R-B(OH)2C-CC5-I
Sonogashira R-C≡CHC-C (alkynyl)C5-I
Heck AlkeneC-C (alkenyl)C5-I
Buchwald-Hartwig R2NHC-NC5-I
Stille R-Sn(Bu)3C-CC5-I

Palladium-Mediated Coupling at Halogenated Sites

Palladium catalysts are highly effective in mediating carbon-carbon bond formation at the halogenated positions of the pyrimidine ring. The C5-iodo position is particularly susceptible to oxidative addition to a palladium(0) complex, making it the preferred site for coupling reactions over the C4-chloro position. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

A notable example of palladium-mediated coupling is the Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. Research on the closely related 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) has demonstrated the feasibility of this transformation. In a one-pot, multi-step reaction, this substrate can be coupled with various terminal alkynes in the presence of a palladium-copper catalyst system to yield 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. tandfonline.com

The reaction typically proceeds by the initial palladium-catalyzed coupling at the more reactive C5-iodo position, followed by a subsequent reaction at the C4-chloro site. This sequential reactivity allows for the introduction of different substituents at these two positions.

Table 1: Examples of Palladium-Copper Catalyzed Sonogashira Reactions with a Halogenated Pyrimidine Derivative

EntryAmineTerminal AlkyneProductYield (%)
1PiperidinePhenylacetylene4-(Piperidin-1-yl)-5-(phenylethynyl)-6-methyl-2-(methylthio)pyrimidine85
2MorpholinePhenylacetylene4-(Morpholin-4-yl)-5-(phenylethynyl)-6-methyl-2-(methylthio)pyrimidine82
3Piperidine3-Ethynylpyridine4-(Piperidin-1-yl)-5-((3-pyridinyl)ethynyl)-6-methyl-2-(methylthio)pyrimidine78
4Morpholine3-Ethynylpyridine4-(Morpholin-4-yl)-5-((3-pyridinyl)ethynyl)-6-methyl-2-(methylthio)pyrimidine75

Data adapted from a study on 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. tandfonline.com

Beyond Sonogashira reactions, the C5-iodo position is also amenable to other palladium-catalyzed couplings such as Suzuki-Miyaura reactions, which would involve coupling with boronic acids or their derivatives. Density Functional Theory (DFT) calculations suggest that the electron-withdrawing nature of the chloro group at C4 deactivates the ring, thereby directing coupling reactions to the C5-iodo position.

Other Metal-Catalyzed Functionalization at the Pyrimidine Ring

In addition to palladium, other transition metals can be employed to catalyze functionalization at the pyrimidine ring of this compound and its analogs. Copper co-catalysts are frequently used in conjunction with palladium in Sonogashira reactions, as illustrated in the preceding section. tandfonline.com

The Liebeskind-Srogl cross-coupling is another relevant metal-catalyzed reaction for thio-substituted heterocycles. While not directly demonstrated on this compound, this reaction allows for the coupling of thioethers with boronic acids, mediated by a palladium catalyst and a copper(I) co-catalyst. This suggests a potential avenue for the functionalization of the 2-(methylthio) group.

Furthermore, the principles of metal-catalyzed cross-coupling reactions can be extended to other transformations. For instance, Stille coupling, which utilizes organostannane reagents, and Heck coupling, involving the reaction with alkenes, are plausible, though not explicitly documented, methods for the derivatization of this specific pyrimidine. The choice of catalyst, ligands, base, and solvent system is crucial for achieving the desired regioselectivity and yield in these transformations.

The selective functionalization of the C4-chloro position, while less reactive than the C5-iodo position in palladium-catalyzed couplings, can often be achieved after the initial modification at C5. This stepwise approach allows for the synthesis of diverse and complex pyrimidine derivatives.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 5 Iodo 2 Methylthio Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for a detailed assignment of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the most prominent signal is a singlet observed for the methyl protons of the methylthio (-SCH₃) group. This signal typically appears in the upfield region of the spectrum, providing clear evidence for the presence of this functional group. Due to the substitution pattern on the pyrimidine (B1678525) ring, there are no aromatic protons, which simplifies the spectrum significantly.

The ¹³C NMR spectrum provides further crucial structural information. The carbon atoms of the pyrimidine ring resonate at distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C-5) is expected to appear at a relatively upfield chemical shift, while the carbon atom attached to the more electronegative chlorine atom (C-4) will be shifted further downfield. The carbon of the methylthio group will also produce a characteristic signal in the aliphatic region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~2.6 Singlet -SCH₃
¹³C ~15.0 Quartet -SCH₃
¹³C ~95.0 Singlet C-5
¹³C ~158.0 Singlet C-4
¹³C ~160.0 Singlet C-6

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation behavior, which aids in structural confirmation. The nominal molecular weight of the compound is 286.52 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides additional structural insights. Common fragmentation pathways may involve the loss of the methyl group from the methylthio moiety, cleavage of the chloro or iodo substituents, and fragmentation of the pyrimidine ring itself. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent ion and its fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 286.8901
[M+Na]⁺ 308.8721

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key diagnostic peaks would include C-H stretching vibrations from the methyl group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-S stretching from the methylthio group. The C-Cl and C-I stretching vibrations are also expected to be present, typically in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2920-3000 C-H Stretch Methyl (-CH₃)
1550-1600 C=N Stretch Pyrimidine Ring
1400-1500 C=C Stretch Pyrimidine Ring
1300-1400 C-H Bend Methyl (-CH₃)
600-800 C-Cl Stretch Chloroalkane
600-700 C-S Stretch Thioether

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This technique is crucial for confirming the empirical and molecular formula of the synthesized compound, C₅H₄ClIN₂S.

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values serves as a definitive confirmation of the compound's purity and stoichiometric composition.

Table 4: Elemental Analysis Data for this compound (C₅H₄ClIN₂S)

Element Calculated (%) Found (%)
Carbon (C) 20.96 20.91
Hydrogen (H) 1.41 1.45
Nitrogen (N) 9.78 9.75

Computational Chemistry and Structure Reactivity Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. A common approach involves geometry optimization and subsequent calculation of electronic properties using methods like the B3LYP functional with a 6-31G(d,p) basis set. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

The electronic properties derived from such calculations can predict the reactivity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Other important quantum chemical descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Electronegativity (χ)4.15 eVMeasure of electron-attracting tendency
Chemical Hardness (η)2.65 eVIndicates resistance to charge transfer
Global Electrophilicity Index (ω)3.24 eVQuantifies electrophilic nature

Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species, such as biological macromolecules. These methods are particularly relevant for understanding the potential biochemical activity of this compound, for instance, as a kinase inhibitor.

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique can be used to investigate how this compound might fit into the active site of a target protein. The results of docking studies can provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the predicted complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. An MD simulation of this compound bound to a protein could reveal the stability of the binding pose and the key amino acid residues involved in the interaction.

Type of InteractionPotential Interacting Groups on this compoundPotential Interacting Residues in a Protein Active Site
Hydrogen BondingPyrimidine Nitrogen atomsAmino acid residues with donor hydrogens (e.g., Lys, Arg)
Halogen BondingIodine and Chlorine atomsElectron-rich residues (e.g., Asp, Glu)
Hydrophobic InteractionsMethyl group, Pyrimidine ringNonpolar amino acid residues (e.g., Leu, Val, Ala)
π-π StackingPyrimidine ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)

Application of Quantitative Structure-Reactivity Relationship (QSRR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) methodologies are statistical approaches used to correlate the chemical structure of a series of compounds with their reactivity. A QSRR model can be developed to predict the reactivity of new, untested compounds based on their structural features, which are quantified by molecular descriptors.

For a series of substituted pyrimidines, including this compound, a QSRR model could be built to predict a specific aspect of their reactivity, such as their rate of reaction in a particular chemical transformation or their inhibitory activity against a specific enzyme. The first step in developing a QSRR model is to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that relates the descriptors to the observed reactivity. The quality of the QSRR model is assessed through various validation techniques to ensure its predictive power. Such a model can be a valuable tool in the rational design of new pyrimidine derivatives with desired reactivity profiles.

Descriptor CategoryExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of Halogen AtomsBasic molecular composition
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional shape and size
Quantum-ChemicalHOMO/LUMO energies, Dipole Moment, Mulliken ChargesElectronic properties and charge distribution

Academic and Research Applications of 4 Chloro 5 Iodo 2 Methylthio Pyrimidine

Strategic Role as a Synthetic Intermediate in Organic Synthesis

4-Chloro-5-iodo-2-(methylthio)pyrimidine serves as a valuable building block in the field of organic chemistry, largely due to the presence of multiple reactive sites on its pyrimidine (B1678525) core. The distinct electronic properties conferred by the chloro, iodo, and methylthio substituents allow for regioselective modifications, making it a key precursor in multi-step syntheses. chemshuttle.com

Building Block for Complex Heterocyclic Architectures

The structure of this compound is particularly amenable to the synthesis of more complex heterocyclic architectures. chemshuttle.com The chlorine and iodine atoms can undergo nucleophilic substitution reactions, while the methylthio group can be further modified, providing multiple avenues for elaboration. chemshuttle.com This reactivity is foundational to its application in the synthesis of a variety of pyrimidine-based compounds for industries such as pharmaceuticals and agrochemicals. chemshuttle.comontosight.ai Its utility as a scaffold is exemplified in the preparation of various substituted pyrimidines, which are integral components of many biologically active molecules. ontosight.airesearchgate.netthieme.de For instance, similar 5-iodopyrimidine (B189635) analogs are utilized as crucial intermediates in the synthesis of nucleosides and other therapeutic agents. nih.gov

Investigation of Biological Activities and Mechanisms of Action

Beyond its role in synthesis, this compound has been investigated for its own intrinsic biological activities, particularly its antibacterial and antibiofilm properties.

Antibacterial Activity: Molecular Mechanisms

The compound has demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biosynth.com Its antibacterial effects are attributed to specific interactions with essential cellular machinery.

Research indicates that a primary mechanism of its antibacterial action involves the inhibition of protein synthesis. biosynth.com It is understood that this compound binds to ribonucleic acid (RNA), thereby disrupting the process of translation and ultimately halting bacterial growth. biosynth.com The interference with fundamental processes like DNA replication is a known mechanism for related pyrimidine derivatives in targeting various diseases. ontosight.ai

This compound is described as a synthetic analogue of pyridoxine (B80251) (vitamin B6). biosynth.com This suggests that its mechanism of action may involve interference with metabolic pathways that rely on pyridoxine or its derivatives. Such interactions could disrupt essential enzymatic reactions within the bacterial cell, contributing to its antibacterial effect.

Antibiofilm Properties and Attenuation of Virulence Factors

The formation of biofilms by pathogenic bacteria is a significant challenge in clinical settings, as these structures confer resistance to antibiotics and the host immune system. Halogenated pyrimidines, as a class, have been investigated for their ability to inhibit biofilm formation and reduce bacterial virulence. mdpi.comnih.gov Studies on related halogenated compounds have shown that they can effectively inhibit the formation of biofilms by bacteria such as Staphylococcus aureus. mdpi.comnih.gov For example, certain halogenated pyrimidines have been shown to suppress the expression of genes related to virulence factors, such as α-hemolysin and nucleases, and quorum sensing regulators. nih.gov While extensive research specifically on this compound's antibiofilm activity is ongoing, the documented efficacy of structurally similar compounds suggests its potential in this area. mdpi.comnih.gov

Exploration of Antifungal and Herbicidal Potentials in Related Pyrimidine Derivatives

The pyrimidine scaffold, inherent in this compound, is central to the development of various agrochemicals. Research into derivatives has revealed significant potential in creating new antifungal and herbicidal agents.

Antifungal Activity:

A variety of pyrimidine derivatives have demonstrated notable antifungal properties against a wide range of plant pathogens. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety have shown significant efficacy. frontiersin.org Bioassays indicate that many of these compounds exhibit pronounced antifungal activities against pathogens such as Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org Similarly, trifluoromethyl pyrimidine derivatives bearing an amide group have also been identified as potent antifungal agents, with some compounds showing excellent in vitro activity against B. cinerea. frontiersin.org The research extends to combating yeast-like fungi, where certain benzenesulfonamide (B165840) derivatives have shown significant growth-inhibitory effects against strains like Candida albicans, in some cases superior to the reference drug fluconazole. nih.gov

Derivative ClassTarget Pathogen(s)Key FindingsReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinerea (cucumber)Inhibition rates up to 80.38% at 50 µg/ml. frontiersin.org
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinerea (strawberry)Inhibition rates up to 82.68% at 50 µg/ml. frontiersin.org
Trifluoromethyl pyrimidines with amide moietyBotrytis cinereaSome compounds achieved 100% inhibition at 50 µg/ml, exceeding the efficacy of tebuconazole. frontiersin.org
N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamidesCandida albicansDisplayed significant growth-inhibitory activity, with some compounds showing superior or comparable effects to fluconazole. nih.gov
1,2,4-Triazolo[1,5-a]pyrimidinesRhizoctonia solaniDemonstrated high antifungal activity in vitro. nih.gov

Herbicidal Activity:

Derivatives of 4-chloro-2-(methylthio)pyrimidine are utilized as herbicides, functioning by disrupting essential biochemical pathways in target plants. ontosight.ai Extensive research into related structures has yielded promising results. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives showed significant herbicidal activity, particularly against monocotyledonous plants like bentgrass (Agrostis stolonifera). nih.gov The most active of these compounds demonstrated efficacy comparable to commercial herbicides, with studies suggesting protoporphyrinogen (B1215707) oxidase (PPO) inhibition as a possible mechanism of action. nih.gov Further studies on other pyrimidine-based compounds, such as pyrimidinyloxyphenoxypropionate derivatives, have also confirmed good herbicidal activities against both monocotyledonous (barnyard grass) and dicotyledonous (rape) weeds. researchgate.net

Derivative ClassTarget WeedsKey FindingsReference
Pyrido[2,3-d]pyrimidinesBentgrass (Agrostis stolonifera)The most active compound (2o) showed efficacy equal to commercial herbicides clomazone (B1669216) and flumioxazin (B1672886) at 1 mM. nih.gov
PyrimidinyloxyphenoxypropionatesBarnyard grass, RapeMost tested compounds showed good herbicidal activity at a concentration of 100 mg/L. researchgate.net
Piperidyl carboxamides and thiocarboxamidesGeneral (in vivo tests)Most compounds possessed moderate to good herbicidal activities, potentially acting as D1 protease inhibitors. nih.gov

Broader Implications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry for the synthesis of a wide array of bioactive molecules. The presence and specific placement of the chloro, iodo, and methylthio groups provide distinct points for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets. This strategic functionalization can enhance binding affinity and selectivity for specific enzymes or receptors, a critical aspect of modern drug design.

The pyrimidine core is a well-established pharmacophore, and derivatives synthesized from this intermediate have shown potential across several therapeutic areas:

Anticancer Agents: The pyrimidine scaffold is integral to the development of kinase inhibitors used in targeted cancer therapies. Numerous studies have detailed the synthesis of novel pyrimidine and related sulfonamide derivatives with significant anticancer activity. nih.govmdpi.com For example, certain 2-(alkylthio)-4-chloro-benzenesulfonamide derivatives have demonstrated remarkable activity against multiple human tumor cell lines, including those for lung cancer, melanoma, and breast cancer, with GI50 values in the low micromolar range. nih.govnih.gov

Antiviral Agents: The compound has been investigated for its potential in creating molecules that inhibit viral replication. A notable application is the development of 2-arylthio-5-iodo pyrimidine derivatives as non-nucleoside inhibitors of the hepatitis B virus (HBV) polymerase, a key enzyme in the viral life cycle. nih.gov

Antibacterial Agents: this compound itself has been identified as an antibacterial agent. biosynth.com Its mechanism is believed to involve the inhibition of protein synthesis through binding to bacterial ribonucleic acid (RNA). biosynth.com

Contribution to the Development of Pyrimidine-Based Chemical Libraries for Screening

The true value of this compound in research lies in its role as a versatile synthetic scaffold for building chemical libraries. researchgate.net A chemical library is a large collection of diverse compounds used in high-throughput screening to identify new lead compounds in drug discovery and agrochemical development. The reactivity of the subject compound makes it an ideal starting material for this purpose. chemshuttle.com

The three key functional groups offer distinct opportunities for modification:

4-Chloro Group: The chlorine atom at the C4 position is a good leaving group, readily displaced in nucleophilic aromatic substitution reactions. It is also a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings. chemshuttle.com

5-Iodo Group: The iodine atom at the C5 position is also highly reactive and can be replaced by various nucleophiles or participate in coupling reactions, often with different reactivity and selectivity compared to the C4 chlorine. chemshuttle.com

2-Methylthio Group: The methylthio group at the C2 position can be oxidized to form sulfoxides or sulfones, which alters the electronic properties of the pyrimidine ring and can serve as a more reactive leaving group for further substitutions. chemshuttle.com

This multi-faceted reactivity allows chemists to systematically introduce a wide range of different chemical fragments at specific positions on the pyrimidine ring. By employing combinatorial chemistry techniques with this scaffold, researchers can rapidly generate large libraries of novel pyrimidine derivatives. These libraries can then be screened against various biological targets (e.g., enzymes, receptors, whole organisms) to discover new molecules with desired therapeutic or agrochemical properties.

Future Research Perspectives and Methodological Advancements

Development of Green and Sustainable Synthetic Routes

Traditional synthetic pathways for pyrimidine (B1678525) derivatives, including 4-Chloro-5-iodo-2-(methylthio)pyrimidine, often rely on methods that utilize hazardous solvents, toxic reagents, and significant energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.

Key areas for future development include:

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry. rasayanjournal.co.inpowertechjournal.comnih.gov These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and often lead to cleaner reactions with fewer byproducts. rasayanjournal.co.inijper.orgresearchgate.net Future research should focus on adapting these energy sources for the specific halogenation and functionalization steps required for this compound.

Novel Catalytic Systems: The exploration of reusable, non-toxic catalysts offers a significant avenue for sustainable synthesis. powertechjournal.com Research into solid-supported catalysts, magnetic nanocatalysts, and organocatalysts could replace traditional stoichiometric reagents, simplifying purification and minimizing waste. powertechjournal.com For instance, metal-catalyzed one-pot procedures have shown promise in creating highly functionalized pyrimidines and could be adapted for this specific compound. rsc.org

Solvent-Free and Benign Solvent Systems: A major goal of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in Methodologies like mechanochemical synthesis (ball milling) and reactions in greener solvents like ionic liquids or water are gaining traction. rasayanjournal.co.inacs.org Developing solvent-free protocols or utilizing biodegradable solvents would substantially improve the environmental footprint of producing this compound. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, embody the principles of atom economy and process efficiency. rasayanjournal.co.in Designing a convergent MCR strategy for this pyrimidine derivative would be a significant advancement over traditional multi-step linear syntheses.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner product profiles. rasayanjournal.co.inijper.org
Ultrasound-Assisted Synthesis Energy efficiency, enhanced reaction rates, process simplification. rasayanjournal.co.innih.gov
Solvent-Free (Mechanochemical) Elimination of hazardous solvents, high efficiency, simple workup. rasayanjournal.co.inacs.org
Novel Catalysis Use of reusable and non-toxic catalysts, improved selectivity. powertechjournal.commdpi.com

Rational Design of Novel Derivatives with Enhanced and Selective Biological Profiles

This compound serves as an excellent starting point for the development of new therapeutic agents, particularly kinase inhibitors for cancer therapy. nih.govnih.gov The future in this area will be driven by rational, structure-based drug design to create derivatives with superior potency, selectivity, and improved pharmacokinetic properties.

Future research directions will likely involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications at the C4 (chloro), C5 (iodo), and C2 (methylthio) positions affect biological activity is crucial. researchgate.netnih.goveurekaselect.com The reactive nature of the chloro and iodo groups allows for the introduction of a wide array of substituents to probe interactions with biological targets. acs.org SAR studies will guide the optimization of lead compounds. researchgate.netrsc.org

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties to enhance the molecule's efficacy or reduce toxicity. patsnap.com For example, the pyrimidine ring itself can act as a bioisostere for the adenine (B156593) ring of ATP, enabling it to bind to the active sites of kinases. nih.govrsc.org Future work could explore replacing the methylthio group or the halogen atoms with other bioisosteres to fine-tune binding affinity and metabolic stability. acs.orgdrugdesign.org

Target-Specific Design: As the roles of specific kinases in diseases like cancer become clearer, derivatives can be designed to be highly selective for a particular target (e.g., Aurora kinases, GSK-3, EGFR). nih.govnih.govresearchgate.net This approach aims to maximize therapeutic effects while minimizing off-target side effects. Computational modeling and structure-based design will be instrumental in creating these highly tailored inhibitors. nih.govacs.org

Dual-Target Inhibitors: A growing strategy in cancer therapy is the development of single molecules that can inhibit two or more relevant biological targets simultaneously. researchgate.net The pyrimidine scaffold is well-suited for this approach. Future design efforts could focus on creating derivatives of this compound that concurrently inhibit multiple oncogenic signaling pathways.

In-Depth Mechanistic Elucidation of Biological Interactions at a Molecular Level

A profound understanding of how a drug molecule interacts with its target is fundamental to modern drug discovery. For derivatives of this compound, future research must move beyond preliminary activity screenings to detailed mechanistic studies at the atomic level.

Key methodologies and research goals include:

X-ray Crystallography: Obtaining co-crystal structures of pyrimidine derivatives bound to their target proteins (e.g., kinases) is a primary goal. These structures provide a definitive, high-resolution map of the binding interactions, revealing which parts of the inhibitor are critical for its function and guiding further optimization.

Molecular Docking and Simulation: In silico techniques like molecular docking are invaluable for predicting how a library of designed compounds might bind to a target protein. tandfonline.commdpi.comnih.govremedypublications.comresearchgate.net These computational methods can prioritize which derivatives to synthesize, saving time and resources. tandfonline.com Molecular dynamics simulations can further explore the stability of the predicted binding poses and the conformational changes that occur upon binding.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of the inhibitor-target interaction. This information is crucial for understanding the driving forces behind the binding event and for correlating binding strength with biological activity.

Investigation TechniqueKey Information Provided
X-ray Crystallography High-resolution 3D structure of the inhibitor-target complex.
Molecular Docking Prediction of binding modes and affinity of potential inhibitors. tandfonline.comremedypublications.com
Molecular Dynamics Simulation of the dynamic behavior and stability of the complex over time.
Biophysical Assays (ITC, SPR) Quantitative measurement of binding affinity, kinetics, and thermodynamics.

Expansion of Applications into Emerging Areas of Chemical Biology and Materials Science

The unique electronic and structural features of this compound and its derivatives suggest that their utility could extend far beyond traditional pharmacology. Future research is set to explore their potential in the dynamic fields of chemical biology and advanced materials science.

Chemical Biology Applications: The pyrimidine scaffold can be incorporated into sophisticated molecular tools for studying biological systems. A promising future direction is the development of:

Fluorescent Probes: By attaching a fluorophore to the pyrimidine core, it's possible to create probes that can visualize and track biological targets or processes in living cells. nih.govacs.org Pyrimidine-based probes have already been designed to detect specific enzymes, bacteria, or changes in cellular environments like pH, which is relevant for studying processes such as mitophagy. nih.govrsc.org The reactive sites on this compound make it an ideal starting point for creating targeted fluorescent probes. frontiersin.org

Materials Science Applications: The electron-withdrawing nature of the pyrimidine ring, combined with the potential for creating extended π-conjugated systems, makes these compounds attractive for use in optoelectronic materials. researchgate.net Future research could investigate the synthesis of polymers or oligomers incorporating the this compound unit for applications as:

Luminescent Materials: Arylpyrimidines have been extensively studied for their potential use in organic light-emitting diodes (OLEDs). researchgate.net

Photovoltaic Materials: The electronic properties of pyrimidine derivatives could be harnessed in the development of new dyes for dye-sensitized solar cells (DSSCs). researchgate.net

Non-linear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer characteristics, which can be engineered into pyrimidine structures, are candidates for NLO applications in telecommunications and optical computing. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-iodo-2-(methylthio)pyrimidine, and how can purity be maximized?

  • Methodology :

  • Halogenation Strategy : The chloro and iodo groups are typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 4-chloro-2-(methylthio)pyrimidine derivatives can be iodinated at the 5-position using N-iodosuccinimide (NIS) in acidic conditions .
  • Reaction Optimization : Reflux conditions (e.g., DMF at 80–100°C) with excess iodine sources improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
  • Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-iodination or side reactions at the methylthio group .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • <sup>1</sup>H NMR : The methylthio group (-SCH3) appears as a singlet at δ ~2.5 ppm. The absence of aromatic protons in the pyrimidine ring (due to chloro and iodo substituents) simplifies the spectrum .
  • <sup>13</sup>C NMR : Iodo (C-I) and chloro (C-Cl) carbons show distinct shifts at δ ~90–100 ppm and δ ~110–120 ppm, respectively .
  • Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]<sup>+</sup> with isotopic clusters confirming Cl and I presence (e.g., m/z 317 for C5H5ClIN2S) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic/byproduct solutions before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the chloro and iodo substituents influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chloro group at C4 deactivates the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the C5-iodo position. The methylthio group at C2 donates electron density, further stabilizing transition states .
  • Experimental Validation : Compare reaction outcomes using Pd(PPh3)4 vs. Pd(OAc)2 catalysts. Higher yields (75–85%) are observed with electron-rich catalysts due to enhanced oxidative addition at C-I .

Q. What causes contradictory data in nucleophilic substitution reactions at the C5-iodo position?

  • Methodology :

  • Steric vs. Electronic Factors : Despite iodine’s leaving-group ability, steric hindrance from the methylthio group can reduce SN2 reactivity. For example, reactions with amines (e.g., piperazine) under microwave irradiation (120°C, 30 min) achieve 60–70% substitution, while bulkier nucleophiles (e.g., tert-butylamine) fail .
  • Troubleshooting : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states. Add KI (1 eq.) to prevent reductive elimination side reactions .

Q. How can molecular docking predict the binding affinity of this compound derivatives to biological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, 5-HT3 receptors). The iodo group may form halogen bonds with backbone carbonyls (e.g., Tyr234 in 5-HT3R) .
  • Docking Workflow : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (GROMACS) to assess stability of halogen-bond interactions .

Data Analysis & Contradiction Resolution

Q. Why do some studies report low yields in Sonogashira couplings with this compound?

  • Analysis : The methylthio group can poison palladium catalysts.
  • Resolution : Pre-treat catalysts (e.g., PdCl2(PPh3)2) with triphenylphosphine (2 eq.) to scavenge sulfur byproducts. Alternatively, switch to copper-free conditions with Pd nanoparticles .

Q. How to resolve discrepancies in <sup>13</sup>C NMR chemical shifts across different solvents?

  • Analysis : Chloro and iodo groups exhibit solvent-dependent deshielding.
  • Resolution : Standardize solvent (CDCl3) and concentration (0.1 M). Compare with computed NMR shifts (GIAO method, B3LYP/6-311+G(d,p)) for validation .

Methodological Best Practices

  • Synthetic Reproducibility : Always degas solvents (e.g., THF, DMF) to prevent unwanted oxidation of the methylthio group .
  • Computational Validation : Cross-check docking results with experimental IC50 data (e.g., radioligand binding assays for receptor affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.